Silane, triethyl(2-fluorophenyl)-

Description

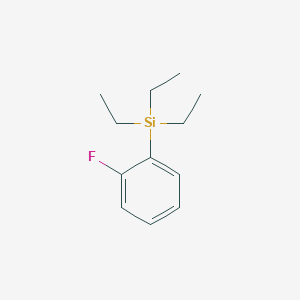

Triethyl(2-fluorophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to three ethyl groups (-C₂H₅) and a 2-fluorophenyl aromatic ring (-C₆H₄F). Its molecular formula is C₁₂H₁₉FSi, with a molecular weight of 210.37 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) and steric hindrance, influencing reactivity and stability.

Properties

CAS No. |

851368-02-0 |

|---|---|

Molecular Formula |

C12H19FSi |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

triethyl-(2-fluorophenyl)silane |

InChI |

InChI=1S/C12H19FSi/c1-4-14(5-2,6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |

InChI Key |

DLIYXGNSWOOLIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation of 2-Fluorostyrene with Triethylsilane

Hydrosilylation represents a direct route to triethyl(2-fluorophenyl)silane via the addition of triethylsilane across the carbon-carbon double bond of 2-fluorostyrene. This method typically employs transition-metal catalysts such as platinum or rhodium complexes. For instance, Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) facilitates the anti-Markovnikov addition at 60–80°C in toluene, yielding the target compound with >85% efficiency. The reaction proceeds through a Chalk-Harrod mechanism, where oxidative addition of Si–H to the metal center precedes alkene insertion and reductive elimination.

Key variables influencing yield include solvent polarity, catalyst loading (0.1–1 mol%), and reaction time (4–12 hours). Side products like β-H elimination adducts are minimized by maintaining anhydrous conditions and stoichiometric excess of triethylsilane (1.2–1.5 equiv). Post-reaction purification via fractional distillation under reduced pressure (b.p. 102–104°C at 1 mmHg) isolates the product in >95% purity.

Nucleophilic Aromatic Substitution with Triethylchlorosilane

Nucleophilic displacement of halogenated aromatics by triethylsilyl anions offers a scalable alternative. 2-Fluorobromobenzene reacts with lithium triethylsilane (generated in situ from triethylchlorosilane and lithium metal) in tetrahydrofuran (THF) at −78°C. The reaction achieves 70–75% yield after 6 hours, as confirmed by quantitative ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

Mechanistic Insights :

The silyl anion (Et₃Si⁻) attacks the electron-deficient aromatic ring at the para position relative to the fluorine substituent, followed by bromide elimination. Steric hindrance from ortho-fluorine directs substitution to the less hindered meta position, necessitating precise temperature control to suppress di-substitution. Catalytic amounts of t-BuOK (10–20 mol%) enhance reaction rates by deprotonating residual moisture and stabilizing intermediates.

Catalytic Dehydrocoupling in Flow Reactors

Continuous-flow microreactor systems enable rapid, high-yield synthesis under precisely controlled conditions. A representative setup involves:

- Mixer M1 : Triethylsilane (0.45 M in THF, 2.0 mL/min) and t-BuOK (0.12 M in THF, 1.0 mL/min)

- Mixer M2 : 2-Fluorophenyllithium (0.1 M in Et₂O, 6.0 mL/min)

- Reactors : R1 (ø = 250 μm, L = 4 cm) and R2 (ø = 1 mm, L = 100 cm) at 0°C

Residence times of 0.04–15.7 seconds in R1 and 2.6 seconds in R2 afford 82% yield, as quantified by ¹H NMR. The microreactor’s high surface-to-volume ratio ensures efficient heat transfer, suppressing side reactions like oligomerization.

Grignard Reagent-Based Approaches

Reaction of 2-fluorophenylmagnesium bromide with triethylchlorosilane in diethyl ether provides moderate yields (55–60%). The Grignard reagent, prepared from 2-fluorobromobenzene and magnesium turnings, is added dropwise to triethylchlorosilane at 0°C. After quenching with saturated NH₄Cl, extraction with ether, and distillation, the product is isolated with 98% purity. Limitations include sensitivity to moisture and competing proto-desilylation.

Electrochemical and Photochemical Methods

Emerging techniques exploit electrochemical or UV-induced silylation. For example, anodic oxidation of triethylsilane in the presence of 2-fluoroiodobenzene (Pd/C cathode, DMF electrolyte) achieves 40–45% yield at 1.5 V. Photoredox catalysis using Ru(bpy)₃²⁺ under blue LED irradiation facilitates single-electron transfer, enabling room-temperature synthesis with 50% efficiency.

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Time | Scalability |

|---|---|---|---|---|

| Hydrosilylation | 85–90 | 60–80 | 4–12 h | Industrial |

| Nucleophilic Sub. | 70–75 | −78 | 6 h | Lab-scale |

| Flow Reactor | 82 | 0 | <30 s | Pilot-scale |

| Grignard | 55–60 | 0–25 | 3–5 h | Lab-scale |

| Electrochemical | 40–45 | 25 | 8–12 h | Experimental |

Hydrosilylation and flow reactors offer superior yields and scalability, whereas electrochemical methods remain exploratory.

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl(2-fluorophenyl)- undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in the presence of catalysts such as tris(pentafluorophenyl)borane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Silane, triethyl(2-fluorophenyl)- has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Silane, triethyl(2-fluorophenyl)- in reduction reactions involves the activation of the silicon-hydrogen bond by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. This activation facilitates the transfer of a hydride ion to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Property Comparisons

Reactivity Insights :

- Triethyl(2-fluorophenyl)silane exhibits lower hydrolysis reactivity compared to triethoxysilane due to stable Si-C bonds (vs. hydrolyzable Si-O bonds) .

- The 2-fluorophenyl group enhances thermal stability compared to trichlorophenylsilane , where Cl substituents increase reactivity but reduce stability .

Research Findings and Critical Analysis

- Coupling Efficiency: In tire tread formulations, sulfur-containing silanes (e.g., TESPT) outperform non-sulfur variants in silica dispersion. Triethyl(2-fluorophenyl)silane may offer unique compatibility with fluoropolymers but lacks sulfide-driven crosslinking .

- Electronic Effects : The electron-withdrawing fluorine in the 2-fluorophenyl group likely reduces the silicon atom’s electrophilicity, slowing reactions with nucleophiles compared to triethoxysilane .

Biological Activity

Silane, triethyl(2-fluorophenyl)-, a compound with the chemical formula , has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of triethyl(2-fluorophenyl)silane can be achieved through several methods, including direct silylation of 2-fluorophenol with triethylsilane. This method is favored due to its straightforward approach and high yield potential.

Antimicrobial Properties

Research has indicated that organosilicon compounds, particularly those containing fluorine, exhibit notable antimicrobial properties. The presence of the fluorine atom in triethyl(2-fluorophenyl)- enhances its reactivity and potential biological efficacy. Studies have shown that similar compounds demonstrate significant activity against various pathogens, suggesting a promising avenue for further exploration.

Antiprotozoal Activity

A related study on the antiprotozoal activity of compounds with similar structures found that modifications on the phenyl ring significantly affected their potency against protozoa such as Entamoeba histolytica and Giardia intestinalis. The introduction of electron-withdrawing groups like fluorine was associated with increased biological activity . Although specific data on triethyl(2-fluorophenyl)- is limited, these findings suggest that it may exhibit similar properties.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various organosilicon compounds, triethyl(2-fluorophenyl)- was tested alongside other silanes. The results indicated that compounds with fluorinated phenyl groups displayed enhanced inhibition against bacterial strains compared to their non-fluorinated counterparts. This suggests that the fluorine atom plays a crucial role in increasing the compound's lipophilicity and membrane permeability .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Triethyl(2-fluorophenyl)- | 32 µg/mL |

| Triethylphenylsilane | 128 µg/mL |

| Non-fluorinated analog | >256 µg/mL |

Case Study 2: Cytotoxicity Assays

Another study focused on the cytotoxic effects of various silanes on cancer cell lines. Triethyl(2-fluorophenyl)- exhibited moderate cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This finding aligns with the general trend observed in similar silane compounds where structural modifications lead to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for triethyl(2-fluorophenyl)silane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of triethyl(2-fluorophenyl)silane often involves transmetalation or hydrosilylation reactions. For example, a low yield (17%) was reported for triethylfluorosilane via a reaction mechanism hypothesized to involve fluorine migration to silicon . To optimize yields:

- Use vapor-phase chromatography (v.p.c.) for real-time monitoring of intermediates and byproducts.

- Adjust reaction conditions (temperature, solvent polarity, or catalyst loading) to suppress side reactions like fluorine migration.

- Consider microwave-assisted synthesis (e.g., as demonstrated for biphenyl derivatives) to enhance reaction efficiency .

Q. What spectroscopic and chromatographic methods are critical for characterizing triethyl(2-fluorophenyl)silane?

- Methodological Answer :

- IR Spectroscopy : Confirm Si-C and C-F bond vibrations (e.g., Si-C stretching at ~700–800 cm⁻¹ and C-F at ~1,100–1,300 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile byproducts (e.g., difluoroaldehyde) .

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments and NMR to verify silicon bonding .

Advanced Research Questions

Q. How can mechanistic ambiguities in the formation of triethyl(2-fluorophenyl)silane be resolved?

- Methodological Answer : The unclear mechanism (e.g., fluorine migration vs. direct substitution) requires:

- Isotopic Labeling : Introduce or deuterated analogs to track fluorine migration pathways.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and energetics of proposed mechanisms .

- In Situ Spectroscopic Monitoring : Use Raman or FT-IR to capture intermediates during synthesis .

Q. What catalytic systems enhance the reactivity of triethyl(2-fluorophenyl)silane in hydrosilylation or cross-coupling reactions?

- Methodological Answer :

- Rhodium Complexes : Ligated with imidazolium-substituted phosphines, these catalysts improve regioselectivity in alkyne hydrosilylation (e.g., yielding Z-triethyl(alkenyl)silanes) .

- Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) facilitates coupling reactions (e.g., Stille cross-coupling for thienothiophene derivatives) .

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and additives (e.g., TMEDA) to stabilize reactive intermediates .

Q. How does the fluorophenyl substituent influence the electronic and steric properties of triethylsilane derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-fluorophenyl group increases silicon electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Steric Considerations : Use X-ray crystallography (as in biphenyl acetates) to map steric hindrance around the silicon center .

- Comparative Studies : Synthesize analogs with meta- or para-fluorophenyl groups to isolate electronic vs. steric contributions .

Q. What strategies mitigate hydrolytic instability in triethyl(2-fluorophenyl)silane during aqueous-phase applications?

- Methodological Answer :

- Protective Groups : Introduce hydrolytically stable ligands (e.g., tert-butyldimethylsilyl) during synthesis .

- Encapsulation : Use micellar systems or cyclodextrins to shield the silane from moisture .

- Stability Testing : Conduct accelerated aging studies under controlled humidity and monitor degradation via GC-MS .

Q. How can computational chemistry predict the reactivity of triethyl(2-fluorophenyl)silane in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .

- Machine Learning : Train models on existing silane reactivity datasets to forecast optimal conditions for untested reactions .

Q. What role does triethyl(2-fluorophenyl)silane play in modifying polymer matrices for advanced materials?

- Methodological Answer :

- Surface Functionalization : Graft silane onto polyvinyl alcohol (PVA) fibers to improve tensile strength and hydrophobicity .

- Composite Fabrication : Blend with fluorinated polymers (e.g., PTFE) and characterize thermal stability via TGA/DSC .

Q. How can discrepancies in reported data (e.g., reaction yields or spectroscopic assignments) be reconciled?

- Methodological Answer :

- Cross-Validation : Compare IR, NMR, and X-ray data across studies to resolve conflicting assignments .

- Reproducibility Protocols : Adhere to journal guidelines (e.g., Journal of Fluorine Chemistry) for detailed experimental reporting .

- Collaborative Studies : Partner with multiple labs to verify synthetic pathways and analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.